molecular formula C12H11N5O5S2 B2995900 N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide CAS No. 903277-23-6

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide

Cat. No.: B2995900
CAS No.: 903277-23-6
M. Wt: 369.37
InChI Key: YFJISDOJWNEBHY-UHFFFAOYSA-N
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Description

This compound features a 1,3,4-thiadiazole core substituted at the 5-position with a thioether-linked 2-(hydroxyamino)-2-oxoethyl group and at the 2-position with a 4-methyl-3-nitrobenzamide moiety.

Properties

IUPAC Name

N-[5-[2-(hydroxyamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O5S2/c1-6-2-3-7(4-8(6)17(21)22)10(19)13-11-14-15-12(24-11)23-5-9(18)16-20/h2-4,20H,5H2,1H3,(H,16,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJISDOJWNEBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds containing a thiadiazole moiety have been associated with a variety of biological effects, including anticancer, anti-inflammatory, and anticonvulsant activities. The exact pathways affected would depend on the specific targets of the compound.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific targets and mode of action. Given the potential biological activities associated with thiadiazole-containing compounds, it’s possible that this compound could have effects on cell proliferation, inflammation, or neuronal activity.

Biological Activity

N-(5-((2-(hydroxyamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

C9H14N4O3S\text{C}_9\text{H}_{14}\text{N}_4\text{O}_3\text{S}

It features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties. The presence of a hydroxyamino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity : The compound exhibits significant antimicrobial properties. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. Studies have shown that derivatives of thiadiazole compounds often possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. The nitro group in the structure is thought to play a crucial role in this activity by generating reactive nitrogen species that can damage cellular components .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in vitro
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on various derivatives of thiadiazole compounds demonstrated that those similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for standard antibiotics, suggesting a promising alternative for treating resistant strains .
  • Cancer Cell Studies : In vitro assays using human cancer cell lines revealed that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Thioether-Linked Groups
  • N-(5-((2-((2-Fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methyl-3-nitrobenzamide (CAS 391869-30-0) Structure: Differs by replacing the hydroxyamino group with a 2-fluorophenylamino moiety. Molecular Weight: 447.5 g/mol (vs. undefined for the target compound). However, this may reduce solubility in aqueous environments .
  • Compounds 5e–5m ()

    • Examples :
  • 5e : 4-Chlorobenzylthio substituent (melting point: 132–134°C, yield: 74%).
  • 5f : Methylthio substituent (melting point: 158–160°C, yield: 79%).
    • Trends : Larger aromatic substituents (e.g., benzyl, 4-chlorobenzyl) lower melting points compared to smaller alkyl groups (e.g., methyl, ethyl), likely due to reduced crystallinity. Higher yields are observed with simpler substituents like methylthio (79%) vs. benzylthio (85%) .
Benzamide Modifications
  • N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-(phenoxy)acetamide derivatives Example: Compound 5k (2-methoxyphenoxy substituent, melting point: 135–136°C).
Anticancer Activity
  • Compound 4y (): Structure: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide. Activity: IC50 values of 0.084 mmol L⁻¹ (MCF7) and 0.034 mmol L⁻¹ (A549), surpassing cisplatin. The p-tolylamino group likely enhances target binding via hydrophobic interactions.
Antimicrobial Activity
  • Compounds 5c and 5d () :
    • Structure : Thiadiazine-thione hybrids with methylbenzyl or chlorobenzylthio groups.
    • Activity : Moderate antimicrobial efficacy (yields: 67–69%), suggesting that bulkier substituents may hinder target engagement compared to simpler groups in the target compound .

Data Tables

Table 1. Physical and Structural Properties of Selected Compounds

Compound Name / ID Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound C₁₆H₁₄N₅O₅S₂* Undefined Undefined Undefined Hydroxyamino-oxoethyl, nitrobenzamide
CAS 391869-30-0 C₁₈H₁₄FN₅O₄S₂ 447.5 Undefined Undefined 2-Fluorophenylamino, nitrobenzamide
5e C₁₉H₁₈ClN₃O₂S₂ 443.9 132–134 74 4-Chlorobenzylthio
4y C₁₅H₁₆N₆O₂S₂ 376.5 Undefined Undefined Ethyl, p-tolylamino

Q & A

Q. What are the standard synthetic routes for this compound, and what critical steps ensure successful heterocyclization?

  • Methodological Answer : The synthesis of thiadiazole derivatives typically involves cyclization of thiosemicarbazides or thioamide precursors under acidic conditions. For example, heterocyclization of intermediates like N-substituted thioamides in concentrated sulfuric acid (e.g., 10 mmol precursor in H₂SO₄ at 293–298 K for 24 hours) is a key step . Critical parameters include reactant ratios, reaction time, and acid concentration to avoid byproduct formation. Purification via recrystallization (ethanol or acetic acid) and monitoring by TLC (chloroform:acetone, 3:1) are essential .

Q. Which spectroscopic techniques are indispensable for structural confirmation?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., νmax ~1670 cm⁻¹ for amide C=O, ~3310 cm⁻¹ for N-H) .
  • ¹H NMR : Confirms proton environments (e.g., δ = 1.91 ppm for CH₃ groups, aromatic protons at δ = 7.52–7.94 ppm) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z = 384 [M+H]⁺) .
  • X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonds like N1—H1⋯N2) to confirm packing and stereochemistry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during heterocyclization?

  • Methodological Answer :
  • Temperature Control : Heating at 90°C under reflux (e.g., POCl₃-mediated cyclization) enhances reaction rates but must be balanced to avoid decomposition .
  • Catalyst Use : Anhydrous K₂CO₃ in dry acetone improves thiol-alkylation efficiency for thioether bond formation .
  • Precursor Solubility : Dissolving intermediates in polar solvents (e.g., DMSO/water mixtures) aids in recrystallization and purity .
  • Contradiction Note : reports 97.4% yield using H₂SO₄, while other methods (e.g., POCl₃) yield ~76% . Adjusting acid strength and reaction time may resolve discrepancies.

Q. How do computational methods (e.g., molecular docking) elucidate this compound’s mechanism of action?

  • Methodological Answer :
  • Molecular Docking : Predicts binding affinity to targets like PFOR enzyme (a key target in anaerobic metabolism) by analyzing interactions between the amide anion and active-site residues .
  • DFT Studies : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability, particularly for nitro and thiadiazole groups .
  • Validation : Compare computational results with experimental bioactivity data (e.g., IC₅₀ values in cytotoxicity assays) .

Data Contradiction and Analysis

Q. How should researchers address conflicting reports on bioactivity (e.g., anticancer vs. antiviral effects)?

  • Methodological Answer :
  • Assay Standardization : Use consistent in vitro models (e.g., MTT assays on HeLa cells for anticancer activity) and control for variables like cell passage number .
  • Structural Analogues : Compare bioactivity across derivatives (e.g., nitro vs. chloro substituents) to identify structure-activity relationships (SAR) .
  • Meta-Analysis : Reconcile discrepancies by evaluating experimental conditions (e.g., compound purity, dosage ranges) in conflicting studies .

Experimental Design

Q. What in vitro models are appropriate for evaluating this compound’s therapeutic potential?

  • Methodological Answer :
  • Anticancer : Use human cancer cell lines (e.g., MCF-7, HepG2) with cytotoxicity assays (MTT or SRB) and apoptosis markers (caspase-3 activation) .
  • Antimicrobial : Screen against Gram-positive/negative bacteria (MIC assays) and fungal strains (e.g., Candida albicans) .
  • Dosage Optimization : Conduct dose-response curves (0.1–100 µM) and compare with positive controls (e.g., doxorubicin for anticancer studies) .

Structural and Mechanistic Studies

Q. What role does X-ray crystallography play in resolving molecular packing interactions?

  • Methodological Answer :
  • Hydrogen Bonding : Identifies stabilizing interactions (e.g., N—H⋯O/F bonds) that influence crystal packing and solubility .
  • Conformational Analysis : Reveals planarity between the thiadiazole and benzamide moieties, critical for target binding .
  • Validation : Cross-reference crystallographic data with spectroscopic results to confirm tautomeric forms or polymorphism .

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